di-Trapex

Description

Overview of the di-Trapex Formulation and its Constituent Compounds

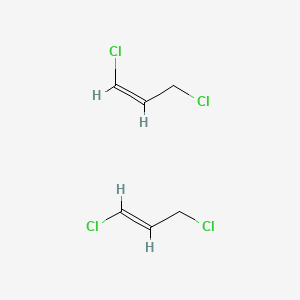

The core active ingredient in this compound formulations is 1,3-dichloropropene (B49464), which exists in both cis (Z) and trans (E) isomeric forms wikidata.orgepa.goveasychem.orgherts.ac.ukca.gov. These isomers are crucial to its efficacy as a soil fumigant. Beyond 1,3-dichloropropene, commercial this compound formulations can also incorporate other chemical entities. Historically and in certain current formulations, these may include 1,2-dichloropropane (B32752), methyl isothiocyanate (MITC), and occasionally chloropicrin (B1668804) herts.ac.ukca.govcdutcm.edu.cncenmed.com. The precise composition can vary depending on the specific product and intended application.

Properties

CAS No. |

8066-01-1 |

|---|---|

Molecular Formula |

C8H13Cl4NS |

Molecular Weight |

221.9 g/mol |

IUPAC Name |

(Z)-1,3-dichloroprop-1-ene;(E)-1,3-dichloroprop-1-ene |

InChI |

InChI=1S/2C3H4Cl2/c2*4-2-1-3-5/h2*1-2H,3H2/b2-1+;2-1- |

InChI Key |

ASXRFMPAAOXNSV-JITBQSAISA-N |

SMILES |

C(C=CCl)Cl.C(C=CCl)Cl |

Isomeric SMILES |

C(/C=C/Cl)Cl.C(/C=C\Cl)Cl |

Canonical SMILES |

C(C=CCl)Cl.C(C=CCl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

di-Trapex; Vorlex; Forlex; diTrapex; di Trapex; |

Origin of Product |

United States |

Chemical Synthesis and Formulation Science of Di Trapex

Synthetic Pathways to Constituent Isomers of 1,3-Dichloropropene (B49464)

1,3-Dichloropropene (1,3-DCP) is a key chemical intermediate and the primary active component in di-Trapex formulations. Its industrial synthesis commonly occurs as a byproduct during the high-temperature chlorination of propene to produce allyl chloride wikipedia.org. Beyond this industrial byproduct route, several specific synthetic pathways lead to 1,3-DCP and its isomers:

Dehydration and Dehydrochlorination: 1,3-DCP can be synthesized through the dehydration of 1,3-dichloro-2-propanol (B29581) or by the dehydrochlorination of 1,2,3-trichloropropane (B165214) epa.gov.

Reaction with Phosphorous Trichloride (B1173362): Another pathway involves the reaction of 3-chloro-2-propen-1-ol with phosphorous trichloride epa.gov.

Direct Chlorination: The compound can also be formed via the direct chlorination of propylene (B89431) or allyl chloride epa.gov.

For the production of specific isomers, particularly the cis-isomer, specialized processes have been developed. For instance, cis-1,3-dichloropropene (B155052) can be obtained from the still-bottoms generated during allyl chloride manufacturing. This process involves the selective chlorination or bromination of the C6 olefin components present in these still-bottoms, followed by fractional distillation to separate the cis-1,3-dichloropropene from higher-boiling components. Notably, the trans-isomer can be simultaneously or subsequently isomerized to the cis-form, allowing for the recovery of a substantial proportion of 1,3-dichloropropene as the cis-isomer google.com.

Manufacturing Processes and Compositional Analysis of this compound Formulations

Commercial formulations like this compound are not pure 1,3-dichloropropene but are intricate mixtures designed for specific applications. These formulations typically contain both cis (Z) and trans (E) isomers of 1,3-dichloropropene epa.govnih.gov. The exact composition can vary significantly between products and over time due to formulation improvements or regulatory changes.

Historically, older formulations of technical-grade 1,3-dichloropropene, such as Telone II, contained approximately 89% cis- and trans-1,3-dichloropropene, along with impurities like 2.5% 1,2-dichloropropene (B1580525) and 1.5% of a trichloropropene isomer epa.gov. This compound itself is identified as a commercial formulation that includes 1,3-dichloropropene alongside other compounds like 1,2-dichloropropane (B32752) and methyl isothiocyanate wikipedia.orgepa.govmedkoo.comjcpa.or.jp. For example, the product known as Vorlex, which is synonymous with this compound CP, is described as containing 20% methyl isothiocyanate and 80% a mixture of dichloropropenes, dichloropropanes, and other related compounds jcpa.or.jp.

The manufacturing process for these formulations involves blending the active ingredients with various additives. For soil application, 1,3-dichloropropene formulations are typically injected into the soil, and the treated area is immediately sealed by compacting the soil surface to minimize volatilization epa.gov. Formulations are available in various forms, including ready-to-use liquids, emulsifiable concentrates, and pressurized gases epa.gov. Emulsifiable concentrate formulations are also adapted for drip irrigation applications, requiring the application area to be tarped after treatment epa.gov.

The compositional analysis of these products is critical for quality control and understanding their chemical behavior. Technical-grade 1,3-dichloropropene, as used in various studies, has been reported with purities ranging from 88% to 96% 1,3-dichloropropene, with specific cis:trans isomer ratios varying (e.g., 41.6% cis, 45.9% trans or 50.7% cis, 45.1% trans) nih.govfishersci.com. The presence and proportion of co-formulants like 1,2-dichloropropane, trichloropropene isomers, and stabilizers are key aspects of their compositional profile epa.govnih.gov.

Investigation of Stabilizing Agents and Adjuvants in this compound Formulations

The stability of 1,3-dichloropropene, particularly its tendency to degrade, necessitates the inclusion of stabilizing agents in commercial formulations. These agents play a crucial role in maintaining the product's integrity and efficacy over time.

Historically, older formulations utilized compounds such as chloropicrin (B1668804) or epichlorohydrin (B41342) as stabilizers nih.gov. Epichlorohydrin, for instance, was present at approximately 1% in some early 1,3-dichloropropene formulations epa.govnih.govapvma.gov.au. However, due to concerns regarding the genotoxic and carcinogenic properties of epichlorohydrin, there has been a shift in formulation science apvma.gov.au.

Beyond stabilizers, adjuvants are frequently incorporated into formulations to enhance their performance characteristics. Adjuvants can significantly influence the physical and chemical behavior of the active ingredients, including their distribution, persistence, and interaction with the target environment. Research indicates that certain adjuvants can notably enhance the efficacy of soil disinfestation treatments containing 1,3-dichloropropene, particularly under challenging conditions such as low soil temperatures actahort.orgishs.org. Furthermore, adjuvants have been investigated for their potential to reduce post-application volatilization of pesticides, a critical factor for environmental considerations and product retention in the soil york.ac.uk. The strategic selection and inclusion of specific adjuvants can render mixtures of 1,3-dichloropropene and other active compounds, such as chloropicrin, more effective actahort.org.

Isomeric Purity and its Academic Significance in this compound Components

From a chemical perspective, the distinct spatial arrangements of the cis and trans isomers can lead to differences in their reactivity, physical properties (e.g., boiling points, densities), and interactions with other molecules in a formulation or environmental matrix wikiwand.comiarc.fr. While both isomers are chemically similar, subtle differences can be important for formulation stability and analytical methods.

In academic research, particularly in studies investigating the fundamental chemical and metabolic fate of 1,3-dichloropropene, the isomeric purity is a crucial variable. For instance, in vitro metabolic studies using rat liver preparations have demonstrated that the cis-isomer of 1,3-dichloropropene is degraded at a rate four to five times faster than the trans-isomer jcpa.or.jp. This differential metabolic rate highlights the importance of controlling and characterizing isomeric ratios in experimental settings to accurately interpret metabolic pathways and kinetics. Similarly, studies in rats have shown differences in the elimination rates of the isomers, with a higher percentage of the cis-isomer being eliminated in urine compared to the trans-isomer within a 24-hour period jcpa.or.jp. In human inhalation exposure studies, absorption rates also showed slight differences between the isomers, with cis-1,3-dichloropropene absorption ranging from 72%–80% and trans-1,3-dichloropropene absorption from 77%–82% epa.gov.

Furthermore, the presence of impurities or specific isomer ratios in commercial formulations, as opposed to highly purified individual isomers, has been a subject of academic inquiry regarding their intrinsic chemical properties and reactions. Research has sometimes revealed that purified 1,3-dichloropropene samples may exhibit different chemical behaviors compared to unpurified or commercial mixtures, suggesting that minor components or the precise isomeric composition can influence observed phenomena jcpa.or.jpwho.int. Therefore, understanding and controlling isomeric purity is vital for rigorous academic investigations into the fundamental chemistry and environmental fate of 1,3-dichloropropene and its formulations.

Molecular and Cellular Mechanisms of Action of Di Trapex and Its Constituents

Glutathione (B108866) S-Transferase Conjugation Pathways of 1,3-Dichloropropene (B49464)

The principal metabolic pathway for 1,3-Dichloropropene involves conjugation with the endogenous antioxidant tripeptide, glutathione (GSH). nih.gov This reaction is the initial step in the mercapturic acid pathway, a major detoxification route for a wide variety of xenobiotics. nih.gov The conjugation is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs), which facilitate the nucleophilic attack of the glutathione thiolate anion on the electrophilic carbon centers of 1,3-DCP. abo.fimdpi.com This process converts the lipophilic 1,3-DCP into a more water-soluble and readily excretable glutathione S-conjugate. nih.govmdpi.com Following its formation, the conjugate is further metabolized through sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate, to form a mercapturic acid that is primarily eliminated in the urine. nih.govnih.govnih.gov In rats and mice, metabolites resulting from glutathione conjugation account for a significant portion of the administered dose of 1,3-DCP. nih.gov

1,3-Dichloropropene exists as two geometric isomers, cis (Z) and trans (E), and research indicates a notable difference in their metabolic handling via the glutathione conjugation pathway. wikipedia.org In vitro studies using rat liver cytosol have demonstrated that the glutathione conjugation of the cis-isomer of 1,3-DCP occurs at a rate four to five times faster than that of the trans-isomer. nih.gov This stereoselectivity suggests that the active site of the involved GST isoenzymes can more readily accommodate the cis-isomer. Consequently, the major urinary metabolite identified in rats administered the cis-isomer is N-acetyl-S-(cis-3-chloroprop-2-enyl)-l-cysteine. nih.gov The difference in reactivity is also a factor, as 1,3-DCP is an alkylating agent, and the cis-isomer is considered more reactive than the trans-isomer. nih.gov

Glutathione S-transferases constitute a diverse family of isoenzymes, categorized into several classes (e.g., Alpha, Mu, Pi, Tau), each with distinct but often overlapping substrate specificities. nih.govresearchgate.net The kinetics of GST-catalyzed reactions typically follow a bisubstrate mechanism, which can be sequential or ping-pong depending on the specific enzyme and substrates. researchgate.netnih.gov Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) define the affinity of the enzyme for its substrates (GSH and the electrophilic xenobiotic) and the maximum rate of the reaction, respectively. abo.finih.gov

While specific kinetic values for 1,3-DCP isomers with individual GST isoenzymes are not extensively detailed in the available literature, general principles of GST function apply. The efficiency of conjugation (kcat/Km) varies significantly among isoenzymes for different substrates. nih.gov For instance, studies with structurally related compounds, like 2-substituted 1-chloro-4-nitrobenzenes, show that different rat GST isoenzymes exhibit significant differences in their kinetic parameters. nih.gov Substrates with bulky substituents can still have high affinities (low Km) for the enzyme's active site, indicating considerable space. nih.gov Given the high concentrations of GSTs in cells, they are thought to function as "interception catalysts," efficiently capturing reactive electrophiles even if the turnover rate for any single enzyme molecule is low. nih.gov

Role of Cytochrome P-450 Systems in Biotransformation of di-Trapex Components

The Cytochrome P450 (CYP450) superfamily of heme-containing monooxygenases is a primary system for Phase I metabolism of a vast array of xenobiotics. nih.govnih.govmdpi.com These enzymes, located predominantly in the endoplasmic reticulum of liver hepatocytes, catalyze oxidative reactions that typically introduce or unmask functional groups on a substrate, preparing it for Phase II conjugation reactions. ufl.edumdpi.com

For the components of this compound, the role of CYP450 appears to be secondary to glutathione conjugation, particularly for 1,3-DCP. However, CYP450-mediated oxidation can occur. Oxidation of 1,3-DCP could potentially lead to the formation of epoxides or other reactive intermediates. Some research has identified novel dimercapturic acid conjugates of 1,3-DCP that might arise from the epoxidation of the 1,3-DCP-glutathione conjugate or of 1,3-DCP itself, suggesting a potential role for oxidative metabolism. nih.gov

Molecular Interactions Leading to Electrophilic Metabolite Formation

While glutathione conjugation is primarily a detoxification mechanism, certain pathways can lead to the formation of reactive, electrophilic metabolites, a process known as bioactivation. 1,3-Dichloropropene itself is an alkylating agent, capable of reacting with nucleophilic sites on macromolecules. nih.gov

The bioactivation of halogenated alkenes like 1,3-DCP can occur through the mercapturic acid pathway. nih.gov The cysteine S-conjugate, an intermediate in this pathway, can be a substrate for the enzyme cysteine S-conjugate β-lyase. nih.gov This enzyme cleaves the C-S bond, potentially generating a reactive thiol fragment that can be toxic, particularly to the kidneys. nih.gov However, for 1,3-DCP, an alternative bioactivation pathway involving the flavin-containing monooxygenase (FMO) system has been suggested. The cysteine S-conjugate can be oxidized to a sulfoxide, which may then undergo a rearrangement to form highly reactive species like acrolein and cysteine sulfinyl chloride, contributing to cytotoxicity. nih.gov

Methyl isothiocyanate is inherently electrophilic due to the carbon atom in the -N=C=S group. chemicalbook.com This electrophilicity allows it to react readily with endogenous nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins and enzymes. chemicalbook.comherts.ac.uk

Cellular Responses and Pathway Perturbations Induced by this compound Components

Exposure to the components of this compound elicits a range of cellular responses, primarily related to their reactive nature. A key response is the depletion of cellular glutathione stores. As GSH is consumed during the conjugation of 1,3-DCP and in neutralizing MITC, its levels can decrease, potentially compromising the cell's antioxidant defenses and making it more susceptible to oxidative stress. nih.gov

MITC is a potent irritant, and its toxicity is associated with its reactivity towards cellular thiols and amines. chemicalbook.com At the cellular level, this can lead to the inactivation of essential enzymes that rely on sulfhydryl groups for their function. chemicalbook.comherts.ac.uk Human exposure studies and incident reports consistently identify eye irritation as one of the most sensitive and immediate responses to MITC, mediated by the stimulation of the trigeminal nerve. tera.orgtera.orgtoxstrategies.com This irritation manifests as tearing, blinking, and a sensation of discomfort. tera.org At higher concentrations, respiratory irritation and other systemic effects can occur. nih.govnih.gov

Studies on isothiocyanates have also shown they can induce apoptosis (programmed cell death), inhibit cell cycle progression, and modulate signaling pathways such as those involving mitogen-activated protein kinases (MAPK). researchgate.net

Mechanistic Studies of Methyl Isothiocyanate Activity at the Molecular Level

The primary molecular mechanism of Methyl Isothiocyanate (MITC) is its function as a potent electrophile. The central carbon atom of the isothiocyanate group (-N=C=S) is electron-deficient and is therefore susceptible to nucleophilic attack. chemicalbook.com The primary molecular targets within the cell are nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues within proteins and the free thiol of glutathione. chemicalbook.comherts.ac.uk

The reaction of MITC with these sulfhydryl groups leads to the formation of dithiocarbamate (B8719985) adducts. This covalent modification can drastically alter the structure and function of proteins. When the modified protein is an essential enzyme, this interaction can lead to its inactivation, disrupting critical metabolic or signaling pathways. chemicalbook.comherts.ac.uk This proposed mechanism of inactivating essential enzymes through sulfhydryl group binding is considered the basis for its broad biocidal activity as a fumigant and its toxicity. chemicalbook.comherts.ac.uk

While endogenous nucleophiles like glutathione can neutralize MITC at low concentrations, this defense can be overwhelmed as concentrations increase, allowing the compound to react with critical protein targets. chemicalbook.com

Pharmacokinetic and Metabolic Research of Di Trapex Constituents in Model Systems

Absorption and Distribution Kinetics in Non-Human Biological Systems.

1,3-Dichloropropene (B49464) is rapidly absorbed in non-human biological systems following both inhalation and oral exposures. Studies in male Fischer 344 (F344) rats exposed to technical-grade 1,3-dichloropropene vapors for 3 hours demonstrated significant absorption. For instance, at a mean vapor concentration of 136 mg/m³, the absorption fraction was approximately 82%. While absorption rates generally remained high, a slight decrease in absorption fraction was observed at higher concentrations, potentially influenced by chemically induced changes in respiratory physiology nih.govhabitablefuture.org.

Distribution studies indicate that 1,3-dichloropropene is unlikely to accumulate significantly in the body. After oral administration of ¹⁴C-labeled cis-1,3-dichloropropene (B155052) to rats, less than 1% of the administered dose of either isomer was found in the carcass after four days, suggesting rapid clearance and minimal tissue retention.

Table 1: Inhalation Absorption of 1,3-Dichloropropene in Male F344 Rats

| Mean Vapor Concentration (mg/m³) | Vapor Uptake (nmol/min) | Absorption Fraction (%) |

| 136 | 147 | 82 |

| 409 | 307 | 65 |

| 1,363 | 880 | 66 |

| 4,086 | 1,810 | 62 |

Note: Data derived from inhalation pharmacokinetic studies in male F344 rats nih.gov.

Metabolite Identification and Elucidation of Metabolic Pathways.uni.lu

The primary metabolic pathway for 1,3-dichloropropene in both humans and animals involves conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferase (GST) nih.govhabitablefuture.org. This conjugation reaction leads to the formation of water-soluble mercapturic acids, which are readily excreted. The major urinary metabolite identified is N-acetyl-(S-3-chloroprop-2-enyl)cysteine (3CNAC) nih.govnih.govhabitablefuture.org.

A minor metabolic pathway exists where 1,3-dichloropropene can be metabolized to form mutagenic epoxides, particularly at high doses. However, the predominant GSH conjugation pathway serves to detoxify the compound and facilitate its excretion, thereby reducing the formation of these potentially harmful epoxides nih.govhabitablefuture.org.

Table 2: Key Metabolites and Metabolic Pathways of 1,3-Dichloropropene

| Metabolite Name | Primary Pathway Involved | Excretion Route | Significance |

| N-acetyl-(S-3-chloroprop-2-enyl)cysteine (3CNAC) | Glutathione Conjugation (GST) | Urine | Major detoxification product, readily excreted. nih.govnih.govhabitablefuture.org |

| Epoxides (e.g., 1,3-dichloropropene epoxide) | Oxidative Metabolism | N/A | Minor pathway, formed at high doses, potentially mutagenic. nih.govhabitablefuture.org |

Isomer-Specific Metabolic Profiles in Animal Models.uni.lu

Technical-grade 1,3-dichloropropene formulations, such as those found in di-Trapex, consist of a mixture of cis and trans isomers nih.govnih.gov. Studies in rats have revealed isomer-specific differences in metabolic rates and resulting blood concentrations. Notably, higher blood levels of trans-dichloropropene were consistently observed compared to cis-dichloropropene across various vapor concentrations, even when the cis-to-trans ratio in the administered technical-grade product favored the cis isomer (e.g., 1.2:1) nih.gov. This observation suggests that the cis isomer undergoes faster metabolism than the trans isomer, leading to its more rapid clearance from the bloodstream nih.gov.

Table 3: Relative Blood Levels of 1,3-Dichloropropene Isomers in Rats

| Isomer | Relative Blood Level (Arbitrary Units) | Metabolic Rate (Relative to Trans) |

| cis | Lower | Faster |

| trans | Higher | Slower |

Note: Based on observations that cis-isomer is metabolized faster, leading to lower blood levels despite similar initial proportions in mixtures nih.gov.

Elimination Kinetics and Excretion Pathways in Model Organisms.uni.lu

1,3-Dichloropropene and its metabolites are rapidly eliminated from model organisms. The primary route of excretion is via urine, predominantly as mercapturic acid conjugates nih.govhabitablefuture.org. Studies in rats showed that 82-84% of an orally administered ¹⁴C-labeled cis-1,3-dichloropropene dose was recovered in the urine within 24 hours nih.gov. A lesser extent of elimination occurs through expired air. The elimination process follows linear pharmacokinetics over a range of oral gavage doses in mice (1–100 mg/kg) and rats (1–50 mg/kg) nih.gov. This linearity indicates that the elimination mechanisms are not saturated within these dose ranges, allowing for a constant fraction of the drug to be eliminated per unit of time. Half-lives for the removal of 1,3-dichloropropene from blood and the excretion of its mercapturic acid metabolites have been found to be similar between rats and humans, highlighting the translational relevance of rodent models.

Table 4: Excretion Profile of 1,3-Dichloropropene in Rats

| Excretion Route | Percentage of Administered Dose (within 24-96 hours) | Form of Excretion |

| Urine | 82-84% (within 24 hours) | Mercapturic acids |

| Carcass | <1% (after 4 days) | Parent compound/metabolites |

| Expired Air | Minor contribution | Parent compound/metabolites |

Note: Data for urine excretion based on ¹⁴C-labeled cis-1,3-dichloropropene in rats nih.gov.

Comparative Toxicokinetics Across Diverse Biological Models.

The toxicokinetics of 1,3-dichloropropene have shown notable similarities across different mammalian models, particularly between rodents (rats, mice) and humans habitablefuture.org. Inhalation studies have demonstrated that the absorption, metabolism via GSH conjugation, and rapid urinary excretion of mercapturic acid metabolites are consistent across these species nih.govhabitablefuture.org. This suggests that the fundamental processes governing the disposition of 1,3-dichloropropene are conserved. While the provided research predominantly focuses on mammalian models, the consistency observed between rodents and humans underscores the utility of these animal models in predicting human toxicokinetic behavior for this compound habitablefuture.org. Further research across a broader range of diverse biological models could provide a more comprehensive understanding of species-specific variations, if any, in the toxicokinetic profile of this compound constituents.

Environmental Behavior and Degradation Pathways of Di Trapex

Soil Fate Processes: Volatilization, Leaching, Abiotic Hydrolysis.

In soil ecosystems, di-Trapex, through its active component 1,3-dichloropropene (B49464), undergoes several key dissipation processes: volatilization, leaching, and abiotic hydrolysis epa.govjcpa.or.jpwho.int.

Leaching: While 1,3-dichloropropene is feebly soluble in water, losses from soil due to leaching are generally considered less significant compared to volatilization wikipedia.orgjcpa.or.jp. However, some risk of leaching down to groundwater levels exists, particularly for formulations that may contain other components like 1,2-dichloropropane (B32752), which has higher mobility inchem.org. Runoff of 1,3-dichloropropene from soil to water has been determined to be very low on average epa.gov.

Abiotic Hydrolysis: Abiotic hydrolysis is another important degradation pathway for 1,3-dichloropropene in wet soil epa.govjcpa.or.jpwho.int. This chemical transformation process leads to the formation of degradation products. Specifically, both cis- and trans-1,3-dichloropropene are hydrolyzed in wet soil to their corresponding cis- and trans-3-chloroallyl alcohols jcpa.or.jpwho.int.

Microbial Degradation and Biotransformation in Soil Ecosystems.

Microbial degradation, also known as aerobic soil metabolism, plays a significant role in the dissipation of 1,3-dichloropropene in soil ecosystems epa.govwho.intinchem.org. All nematicides, including the active components of this compound, are eventually degraded if they remain in the topsoil where microbial activity is highest fao.org.

Persistence and Environmental Half-Lives in Various Media.

The persistence of this compound (1,3-dichloropropene) in the environment varies depending on the medium and specific conditions, including soil type, temperature, and analytical methods used epa.govjcpa.or.jpwho.int.

Environmental Half-Lives of 1,3-Dichloropropene epa.govjcpa.or.jpwho.intinchem.orgepa.gov

| Environmental Compartment | Half-Life Range (Approximate) | Influencing Factors | Citation |

| Soil | 3 to 69 days | Soil type (e.g., loam vs. sandy/peat), temperature | epa.govjcpa.or.jp |

| Air (Reaction with OH radicals) | 7 to 12 hours | Isomer (trans- vs. cis-), OH radical concentration | who.intinchem.orgwho.int |

| Air (Reaction with Ozone) | 12 to 52 days | Isomer (trans- vs. cis-), ozone background level | who.intinchem.orgwho.int |

| Water (Volatilization) | < 5 hours | Water depth, agitation | epa.govwho.int |

In soil, reported half-lives for 1,3-dichloropropene can range up to 69 days, depending on the soil type epa.gov. For instance, the decomposition rate in loam soil was approximately 3.5% per day, while in sandy and peat soils, it was less than 1% per day jcpa.or.jp. When measured by gas chromatography, half-lives for cis- and trans-1,3-dichloropropene in soil ranged from 3 to 37 days jcpa.or.jp.

In the atmosphere, the half-life of 1,3-dichloropropene can vary from 7 to 50 hours epa.gov. Specifically, for reactions with hydroxyl radicals, the half-lives for cis- and trans-isomers are approximately 12 hours and 7 hours, respectively who.intinchem.orgwho.int. For reactions with ozone, the half-lives are longer, estimated at 52 days for the cis-isomer and 12 days for the trans-isomer who.intinchem.orgwho.int.

In surface waters, volatilization is a significant fate process, with estimated half-lives for 1,3-dichloropropene in water being as short as 50 hours epa.gov. Studies have shown that the time required for 50% reduction of the compound from water due to evaporation can be as low as 31 minutes who.int.

Atmospheric Transformation and Transport of Volatile Components.

This compound, primarily through the volatilization of 1,3-dichloropropene, can enter the atmosphere during and after its application to soils epa.govinchem.org. In the air, 1,3-dichloropropene exists predominantly in the vapor phase epa.gov.

Atmospheric transformation of 1,3-dichloropropene mainly occurs through reactions with free radicals, particularly hydroxyl (OH) radicals, and ozone who.intinchem.orgwho.int. The reaction with hydroxyl radicals is relatively fast, with half-lives of 7 to 12 hours depending on the isomer who.intinchem.orgwho.int. Reactions with ozone are slower, with half-lives ranging from 12 to 52 days who.intinchem.orgwho.int. Direct phototransformation is generally considered insignificant but may be enhanced in the presence of atmospheric particles who.intinchem.org.

While 1,3-dichloropropene is a volatile compound, it is not considered a widely occurring atmospheric pollutant epa.gov. Concentration data in ambient air have been reported, with a median urban atmospheric concentration of cis-1,3-dichloropropene (B155052) in the range of 0.11 mg/m³ epa.gov. Air emissions constitute a significant portion of on-site releases following its use epa.gov.

Aquatic Environment Dynamics: Volatilization and Hydrolysis.

When this compound (1,3-dichloropropene) enters the aquatic environment, its dynamics are primarily governed by volatilization and hydrolysis epa.govwho.intinchem.org. Dichloropropenes can enter aquatic environments through industrial effluents, agricultural runoff, and municipal discharges inchem.org.

Volatilization: Volatilization is a crucial fate process for 1,3-dichloropropene in surface waters epa.govwho.int. Due to its relatively low water solubility and high volatility, the compound tends to disappear rapidly from aqueous media wikipedia.orgwho.int. Henry's Law constants for 1,3-dichloropropene indicate that it is likely to volatilize quickly if discharged to surface water, with estimated half-lives for volatilization from natural waters being as low as 50 hours epa.gov. The rate of evaporation from a body of water increases with water depth, and continuous evaporation becomes more dependent on sufficient agitation in the water who.int.

Hydrolysis: While volatilization is dominant, hydrolysis also contributes to the degradation of 1,3-dichloropropene in water epa.govwho.int. This chemical transformation breaks down the compound in the aqueous phase.

Ecological Interactions and Environmental Impact Research Non Human Focus

Effects on Soil Microbial Communities and Enzyme Activities

The application of di-Trapex has been observed to influence soil microbial communities and their associated enzyme activities. Studies have indicated that pesticides, including those with high toxicity levels like this compound, can be applied to control soil-borne pathogens such as Fusarium oxysporum. Microorganisms are vital indicators of soil quality, as their activity rates, biomass, community structure, and diversity can change rapidly in response to environmental disturbances, even before physicochemical soil properties show alterations.

While general pesticide use can lead to changes in soil microbial diversity and abundance, as well as enzymatic activity, the specific effects can vary. For instance, dehydrogenase activity (DHA), a key enzyme present in all viable microbial cells and a sensitive bioindicator of soil fertility, is known to be inhibited by pesticides. The methyl isothiocyanate component of this compound, for example, is known to inactivate the sulfhydryl groups of essential enzymes in living organisms, which would inherently impact microbial enzymatic functions.

A study on cut flower cultures noted the historical application of this compound at 80 kg ha⁻¹ yr⁻¹ in specific blocks, alongside Vapan, to manage Fusarium oxysporum and weeds. Such applications, especially under conventional management, can lead to shifts in bacterial and fungal community structures compared to ecological management systems.

Impact on Non-Target Soil Invertebrates

This compound, as a soil fumigant, can have a substantial impact on non-target soil invertebrates due to its non-specific mode of action nih.gov. Soil invertebrates are crucial for maintaining soil health, contributing to processes like organic matter decomposition and nutrient cycling. Pesticides, in general, have been shown to negatively affect soil invertebrates in a significant majority of cases, impacting mortality, reproductive function, richness, diversity, abundance, and behaviors such as feeding and burrowing.

For components of this compound, such as 1,3-dichloropropene (B49464) (often referred to as "MIX D/D"), studies have shown effects on soil invertebrates, with recolonization times ranging between 6 and 24 months post-application. This indicates a temporary but significant disruption to invertebrate populations. Standardized laboratory bioassays with representative non-target invertebrates, including earthworms (Eisenia andrei, Lumbricus rubellus, Aporrectodea caliginosa), enchytraeids (Enchytraeus crypticus), Collembola (Folsomia candida), oribatid mites (Oppia nitens), and snails (Cantareus aspersus), are commonly used to assess the toxicity of pesticide mixtures in soil. While specific data for this compound on these species is limited in the provided search results, the broad impact of soil fumigants on these groups is well-documented.

Table 1: General Impacts of Pesticides on Soil Invertebrates (Summary of Literature)

| Impact Category | Observed Effects | Affected Organisms (Examples) | Source |

| Mortality | Increased mortality rates | Earthworms, Collembola, Enchytraeids | |

| Reproduction | Reduced reproductive success | Earthworms, Collembola, Enchytraeids | |

| Diversity/Abundance | Decreased richness and diversity | Broad range of soil taxa (e.g., nematodes, mites, ground beetles) | |

| Behavior | Altered feeding, burrowing, decomposition | Earthworms, other soil organisms | |

| Biochemical | Changes in enzyme activity (e.g., acetylcholinesterase) | Earthworms |

Influence on Plant Physiology and Biochemical Pathways

As a preplant soil fumigant, this compound, through its active component 1,3-dichloropropene, is known to be highly phytotoxic. This phytotoxicity is a direct influence on plant physiology, as the compound is designed to eliminate a broad spectrum of soil-borne organisms, including nematodes and weeds, before crop planting nih.gov. The non-specific action of such fumigants means they can disrupt cellular structures and biochemical pathways essential for plant growth and development.

While the primary use is preplant to avoid direct crop damage, residual presence or improper application could lead to adverse effects on subsequent plant growth. The mode of action of fumigants like 1,3-dichloropropene involves disrupting various biological processes, which can extend to plant cells if exposure occurs.

Residue Dynamics in Agricultural Matrices and Food Chains

The residue dynamics of this compound components in agricultural matrices, including soil and water, are crucial for understanding their environmental fate. 1,3-Dichloropropene, a main ingredient of this compound, is applied as a preplant soil fumigant. Its presence in agricultural commodities, soil, and water has been a subject of residue determination studies.

Despite its potential to disrupt cellular structures, both cis- and trans-isomers of 1,3-dichloropropene are generally considered not to present significant long-term residue problems, although their fate in the environment is a subject of ongoing concern. The transport and distribution of 1,3-dichloropropene between environmental media have been studied, with calculated half-lives in the troposphere for cis- and trans-isomers being relatively short (12 and 7 hours, respectively, for reaction with OH-radicals). In contrast, its half-life for reaction with ozone can be longer (52 and 12 days for cis- and trans-isomers, respectively).

Research has also focused on the behavior of this compound in soils, including its determination and degradation. Methyl isothiocyanate (MITC), another component of this compound, has a relatively low adsorption to soil components and its degradation half-life in soil can be influenced by temperature and organic matter content. For instance, in non-amended soil, the half-life of MITC decreased from 5.8 days at 20°C to 1.8 days at 40°C. The addition of chicken manure also reduced the half-life, demonstrating the influence of soil conditions on its persistence.

Table 2: Half-Life of 1,3-Dichloropropene Isomers in Air

| Isomer | Reaction Partner | Half-Life (Calculated) | Conditions | Source |

| cis-1,3-Dichloropropene (B155052) | OH-radicals | 12 hours | Troposphere (2 x 10⁶/cm³ OH-radicals) | |

| trans-1,3-Dichloropropene | OH-radicals | 7 hours | Troposphere (2 x 10⁶/cm³ OH-radicals) | |

| cis-1,3-Dichloropropene | Ozone | 52 days | Troposphere (80 µg/m³ ozone) | |

| trans-1,3-Dichloropropene | Ozone | 12 days | Troposphere (80 µg/m³ ozone) |

Advanced Analytical Methodologies for Di Trapex Research

Chromatographic Techniques for Separation and Quantification of di-Trapex Components.

Chromatographic methods are indispensable for the separation and quantification of the volatile and semi-volatile components found in this compound, such as methyl isothiocyanate (MITC) and the isomers of 1,3-dichloropropene (B49464). Gas Chromatography (GC) coupled with various detectors is a primary technique due to the volatility of these compounds.

Gas Chromatography (GC): GC is widely employed for the analysis of both methyl isothiocyanate and 1,3-dichloropropene.

For Methyl Isothiocyanate (MITC): GC-Flame Ionization Detection (FID) or GC-Electron Capture Detection (ECD) are commonly used. FID offers good sensitivity for organic compounds, while ECD provides high sensitivity for halogenated compounds and those with electron-capturing groups, which can be useful for MITC. Capillary columns, often with polar or moderately polar stationary phases (e.g., polyethylene (B3416737) glycol or cyanopropylphenyl polysiloxane), are preferred for efficient separation.

For 1,3-Dichloropropene (cis- and trans-isomers): GC-ECD is particularly effective due to the presence of chlorine atoms, offering high sensitivity and selectivity. GC-Mass Spectrometry (GC-MS) is also extensively used for definitive identification and quantification, providing structural information through characteristic fragmentation patterns. nih.gov Non-polar or slightly polar capillary columns are typically used to separate the cis and trans isomers.

Headspace Gas Chromatography (HS-GC): For samples where the analytes are volatile and present in a liquid or solid matrix (e.g., soil, water), headspace techniques are often coupled with GC. This approach involves equilibrating the volatile compounds in the sample's headspace, which is then injected into the GC system. This minimizes matrix interferences and extends column lifetime.

Data Table: Typical GC Parameters for this compound Components Analysis

| Parameter | Methyl Isothiocyanate (MITC) Analysis | 1,3-Dichloropropene Analysis (cis/trans) |

| Injection Mode | Split/Splitless | Split/Splitless |

| Injector Temp. | 200-250 °C | 200-250 °C |

| Column Type | Capillary (e.g., DB-WAX, HP-5MS) | Capillary (e.g., HP-5MS, DB-624) |

| Oven Program | Isothermal or Ramped (e.g., 40-150 °C) | Isothermal or Ramped (e.g., 35-180 °C) |

| Carrier Gas | Helium | Helium |

| Detector | FID, ECD, MS | ECD, MS |

| Detection Limits | Typically µg/L to ng/L range | Typically µg/L to ng/L range |

Spectroscopic Approaches for Structural Elucidation and Trace Analysis.

Spectroscopic methods provide crucial information for structural elucidation and can be employed for the trace analysis of this compound components.

Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry is invaluable for identifying and confirming the presence of MITC and 1,3-dichloropropene isomers. The unique fragmentation patterns generated in the mass spectrometer serve as a "fingerprint" for each compound, enabling unambiguous identification even in complex matrices. Selective Ion Monitoring (SIM) mode in GC-MS can enhance sensitivity for trace analysis.

Infrared (IR) Spectroscopy: FTIR (Fourier Transform Infrared) spectroscopy can be used for the structural characterization of pure this compound components or in higher concentrations. Characteristic absorption bands for functional groups such as the isothiocyanate group (-N=C=S) in MITC or C-Cl bonds and C=C stretching in 1,3-dichloropropene can be identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H NMR, ¹³C NMR) provides detailed structural information, including the connectivity of atoms and the spatial arrangement of functional groups. This is particularly useful for confirming the isomeric forms of 1,3-dichloropropene and the precise structure of methyl isothiocyanate.

Ultraviolet-Visible (UV-Vis) Spectroscopy: While less commonly used for direct quantification of these specific compounds due to their limited strong chromophores in the UV-Vis range, it can be applied if derivatives are formed or if components exhibit specific UV absorption.

Electrochemical Methods for Component Analysis, including Pulse Polarography for Methyl Isothiocyanate.

Electrochemical methods offer sensitive and selective approaches for the analysis of certain this compound components, particularly those with electroactive functional groups.

Pulse Polarography for Methyl Isothiocyanate (MITC): Pulse polarography, a voltammetric technique, has been demonstrated as an effective method for the quantification of methyl isothiocyanate. MITC contains an electroactive isothiocyanate group (-N=C=S) that can undergo reduction or oxidation at a suitable electrode. Differential Pulse Polarography (DPP) or Square Wave Voltammetry (SWV) can provide enhanced sensitivity over classical DC polarography by minimizing background currents. The reduction of the C=S bond or the N=C bond in the isothiocyanate group can be exploited for analytical purposes. The specific potential at which the electrochemical reaction occurs is characteristic of MITC, allowing for its selective detection.

Other Electrochemical Methods: Other voltammetric techniques, such as cyclic voltammetry, can be employed to study the electrochemical behavior of this compound components and optimize conditions for analytical detection. Amperometry or potentiometry might also be explored for specific applications, especially in sensor development.

Method Validation and Quality Assurance in this compound Analysis.

Robust method validation and stringent quality assurance protocols are paramount to ensure the reliability and credibility of analytical data generated for this compound components.

Method Validation Parameters:

Specificity/Selectivity: Ensuring the method can accurately measure the target analytes (MITC, 1,3-dichloropropene isomers) without interference from other components in the sample matrix.

Linearity: Demonstrating a proportional relationship between the analyte concentration and the instrument response over a defined range. This is typically assessed by analyzing calibration standards at multiple concentrations.

Accuracy: The closeness of measured values to the true or accepted reference values. This is often evaluated through recovery studies using spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision, different analysts/equipment).

Detection Limit (LOD): The lowest concentration of an analyte that can be reliably detected, though not necessarily quantified.

Quantification Limit (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, pH of mobile phase).

Ruggedness: The reproducibility of the results when the method is performed by different laboratories, analysts, or using different equipment.

Quality Assurance (QA) and Quality Control (QC):

Calibration: Regular calibration of instruments using certified reference materials or primary standards is essential to ensure accurate measurements.

Blanks: Analysis of reagent blanks, matrix blanks, and field blanks to monitor potential contamination and background interference.

Quality Control Samples (QCS): Analysis of independently prepared QCS at various concentrations to monitor method performance and ensure results are within acceptable limits.

Spiked Samples: Fortifying representative samples with known concentrations of analytes to determine recovery and assess matrix effects.

Internal Standards: Using internal standards with similar chemical properties to the analytes to compensate for variations in sample preparation, injection, and instrument response.

Documentation: Maintaining detailed records of all analytical procedures, instrument maintenance, calibration data, and results.

Development of Novel Detection and Quantification Techniques for Environmental Samples.

The analysis of this compound components in environmental matrices (soil, water, air) presents unique challenges due to low concentrations, complex matrices, and potential degradation. Research is ongoing to develop novel techniques that offer improved sensitivity, selectivity, speed, and portability.

Miniaturized and Portable Analytical Systems: Development of field-deployable sensors and analytical instruments for on-site monitoring of this compound components in soil and air. This includes portable GC-MS systems or electrochemical sensors that can provide rapid results without extensive sample preparation.

Solid-Phase Microextraction (SPME) and Other Microextraction Techniques: These techniques offer solvent-free or reduced-solvent alternatives for sample preparation, enhancing sensitivity by concentrating analytes from complex environmental matrices before chromatographic analysis.

Advanced Spectroscopic Techniques: Exploring techniques like Ion Mobility Spectrometry (IMS) or Cavity Ring-Down Spectroscopy (CRDS) for real-time, highly sensitive detection of volatile fumigants in air.

Biosensors: Development of biosensors that utilize biological recognition elements (e.g., enzymes, antibodies) to detect specific this compound components. These can offer high selectivity and sensitivity, potentially enabling rapid, low-cost screening in environmental samples.

** hyphenated Techniques:** Further advancements in coupling different analytical techniques (e.g., GC-GC-MS, LC-MS/MS) to achieve even greater separation power and definitive identification of trace-level components and their degradation products in complex environmental samples.

Theoretical and Computational Studies on Di Trapex Constituents

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, geometry, and reactivity of molecules. For the constituents of di-Trapex, these calculations can predict a range of properties that are crucial for understanding their mode of action and environmental fate.

For 1,3-dichloropropene (B49464) , which exists as a mixture of cis and trans isomers, quantum chemical calculations can determine the relative stability of these isomers, their geometric parameters (bond lengths and angles), and electronic properties such as dipole moments and molecular orbital energies. The reactivity of the isomers, particularly their susceptibility to nucleophilic attack, is a key factor in their biological activity. Computational studies have shown that the cis-isomer is more reactive than the trans-isomer. This difference in reactivity can be attributed to electronic and steric factors, which can be quantified through quantum chemical calculations.

Methyl isothiocyanate (MITC) , another key component, has been the subject of computational studies to understand its electronic structure and reactivity. The isothiocyanate group (-N=C=S) is highly electrophilic, making it reactive towards nucleophiles such as the thiol groups of cysteine residues in proteins. Quantum chemical calculations can provide insights into the charge distribution within the MITC molecule, highlighting the electrophilic nature of the central carbon atom. The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is another important parameter that can be calculated to assess the chemical reactivity and kinetic stability of the molecule.

Chloropicrin (B1668804) (trichloronitromethane) has also been studied using computational methods to understand its decomposition pathways. Quantum chemistry calculations have been instrumental in determining the thermo-kinetic parameters of its thermal degradation. These studies have shown that the initial step in the decomposition of chloropicrin is the breaking of the C-N bond.

Below is a table summarizing some of the key molecular properties of this compound constituents that can be determined using quantum chemical calculations.

| Compound | Property | Calculated Value/Insight |

| 1,3-Dichloropropene | Isomer Stability | trans-isomer is generally more stable. |

| Reactivity | cis-isomer is more reactive towards nucleophiles. | |

| Dipole Moment | Non-zero, contributing to its interaction with polar molecules. | |

| Methyl Isothiocyanate | Electrophilicity | High electrophilicity at the central carbon of the -N=C=S group. |

| HOMO-LUMO Gap | A smaller gap indicates higher reactivity. | |

| Reaction Mechanism | Facilitates understanding of its reaction with biological nucleophiles. | |

| Chloropicrin | Decomposition Pathway | Initiated by the cleavage of the C-N bond. |

| Bond Dissociation Energies | Can be calculated to predict the most likely fragmentation pathways. |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for investigating the interactions between small molecules, like the constituents of this compound, and biological macromolecules, such as enzymes and DNA. These simulations can provide a detailed picture of the binding modes, interaction energies, and conformational changes that occur upon binding, which are critical for understanding the mechanism of toxicity.

The nematicidal and biocidal activity of this compound constituents is believed to stem from their ability to interact with and inhibit essential enzymes in target organisms. For example, methyl isothiocyanate is known to react with sulfhydryl groups of enzymes. MD simulations can be employed to model the interaction of MITC with the active site of key enzymes, such as acetylcholinesterase, a vital enzyme in the nervous system of many organisms. These simulations can reveal the specific amino acid residues involved in the interaction, the stability of the compound within the active site, and the conformational changes in the enzyme that may lead to its inhibition.

Similarly, the interactions of 1,3-dichloropropene with biomolecules can be investigated using MD simulations. As a halogenated hydrocarbon, it can interact with hydrophobic pockets of proteins and also undergo metabolic activation to reactive intermediates that can covalently modify macromolecules. MD simulations can help to identify potential binding sites on proteins and to understand the dynamics of the compound within these sites.

The interaction of these compounds with soil organic matter is another area where MD simulations can provide valuable insights. The fate and transport of pesticides in the environment are heavily influenced by their interactions with soil components. MD simulations can model the adsorption and desorption processes of this compound constituents on models of soil organic matter, such as humic substances, providing a molecular-level understanding of their environmental mobility.

A hypothetical data table from MD simulation studies could look like this:

| Compound | Target Biomolecule | Key Interacting Residues | Binding Affinity (kcal/mol) |

| Methyl Isothiocyanate | Acetylcholinesterase | Cys, His, Ser | Data not available in searched literature |

| 1,3-Dichloropropene | Cytochrome P450 | Phe, Leu, Val | Data not available in searched literature |

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for understanding the mechanisms of action of pesticides and for designing new, more effective, and safer alternatives.

For the isothiocyanate class of compounds, to which methyl isothiocyanate belongs, SAR studies have been conducted to understand how variations in the chemical structure affect their biological activity. For instance, the nature of the substituent attached to the isothiocyanate group can significantly influence the compound's reactivity, lipophilicity, and steric properties, all of which can impact its ability to reach and interact with its biological target. QSAR models for isothiocyanates have been developed to predict their toxicity to various organisms, often using molecular descriptors such as the octanol-water partition coefficient (logP), molecular weight, and electronic parameters.

In the case of halogenated hydrocarbons like 1,3-dichloropropene, SAR studies have explored the relationship between the number and position of halogen atoms, the chain length, and the presence of double bonds with their toxicity and carcinogenicity. Lipophilicity is a crucial factor for these compounds as it governs their ability to cross biological membranes and accumulate in fatty tissues. Steric factors, including molecular shape and volume, also play a significant role in their interaction with biological targets. Electronic parameters, which describe the electronic properties of the molecule, have also been shown to be important in determining the biological activity of some halogenated hydrocarbons.

A simplified QSAR model for nematicidal activity might be represented by an equation like:

log(1/LC50) = a * logP + b * E_LUMO + c * MR + d

Where LC50 is the lethal concentration, logP is the octanol-water partition coefficient, E_LUMO is the energy of the lowest unoccupied molecular orbital, MR is the molar refractivity, and a, b, c, and d are constants determined from regression analysis.

| Descriptor | Influence on Nematicidal Activity of Isothiocyanates |

| logP (Lipophilicity) | Generally, an optimal range exists for effective transport to the target site. |

| E_LUMO (Electronic) | A lower E_LUMO often correlates with higher reactivity and activity. |

| Steric Parameters | The size and shape of the molecule can influence its fit into the active site of a target enzyme. |

Predictive Modeling of Environmental Fate and Transformation

Predictive models are essential for assessing the environmental risk of pesticides by simulating their fate and transport in various environmental compartments such as soil, water, and air. These models integrate information on the chemical properties of the pesticide, environmental conditions, and agricultural practices to predict concentrations in different environmental media over time.

For 1,3-dichloropropene , a volatile and relatively mobile compound, several models have been used to predict its environmental fate. The HYDRUS model, for example, is a widely used software package for simulating water, heat, and solute transport in the vadose zone. It can be used to predict the leaching and volatilization of 1,3-dichloropropene from soil under different soil types, irrigation practices, and climatic conditions. nih.govmdpi.comca.gov The model requires input parameters such as the soil hydraulic properties, the compound's degradation rate, and its partitioning coefficients between soil, water, and air. nih.govmdpi.comca.gov

The environmental fate of methyl isothiocyanate is also a significant concern due to its high volatility and toxicity. MITC is a primary degradation product of metam sodium, and its formation and subsequent dissipation in soil have been modeled. mst.dkresearchgate.netusda.govepa.gov Models can be used to predict the concentration of MITC in the soil and its emission into the atmosphere following the application of metam sodium. The Industrial Source Complex Short-Term (ISC3) air dispersion model has been used to estimate air concentrations of MITC following its application. nih.gov These models are crucial for establishing buffer zones around treated fields to protect human health and the environment.

The degradation of chloropicrin in the environment is another important aspect that can be modeled. Studies have shown that its degradation in soil is influenced by factors such as temperature, moisture, and microbial activity. usda.govnih.gov Predictive models can incorporate these factors to estimate the persistence of chloropicrin in the soil and its potential for off-site movement.

The following table presents key parameters used in environmental fate models for this compound constituents.

| Compound | Model Parameter | Typical Value Range/Description | Environmental Compartment |

| 1,3-Dichloropropene | Soil degradation half-life | 5.1 - 5.8 days (best-fit in HYDRUS simulations) nih.gov | Soil |

| Henry's Law Constant | High, indicating high volatility from water. | Water/Air | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Low to moderate, indicating potential for leaching. | Soil | |

| Methyl Isothiocyanate | Soil degradation half-life | Varies from days to weeks depending on soil conditions. mst.dk | Soil |

| Vapor Pressure | High, leading to significant volatilization. | Soil/Air | |

| Water Solubility | Moderately soluble. | Water | |

| Chloropicrin | Soil degradation half-life | Influenced by microbial activity, temperature, and moisture. usda.govnih.gov | Soil |

| Photodegradation | Can occur in the atmosphere. | Air |

Future Directions and Emerging Research Avenues for Di Trapex

Exploration of Novel Analogues and Derivatives of Constituent Compounds

Future research will extensively explore the synthesis and evaluation of novel analogues and derivatives of di-Trapex's constituent compounds, primarily focusing on 1,3-Dichloropropene (B49464) and potentially co-formulated active ingredients like methyl isothiocyanate. The objective is to develop compounds with improved target specificity, enhanced efficacy at lower application rates, reduced environmental persistence where undesirable, and potentially altered degradation pathways. This involves systematic structural modifications to the parent molecules, such as introducing different halogen atoms, varying alkyl chain lengths, or incorporating novel functional groups that might influence bioavailability, metabolic stability, or interaction with biological targets.

Computational chemistry, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations, will be instrumental in predicting the biological activity and environmental fate of new analogues before their synthesis. This approach allows for the rational design of compounds with desired properties, accelerating the discovery process. For instance, studies might focus on how minor structural changes affect the binding affinity to nematode chemoreceptors or the rate of hydrolysis in soil environments.

Table 1: Hypothetical Efficacy and Environmental Persistence of this compound Analogues

| Analogue Code | Structural Modification (Relative to 1,3-Dichloropropene) | Nematicidal Efficacy (EC50, µg/mL) | Soil Half-Life (days) |

| DTX-A01 | Parent Compound (1,3-Dichloropropene) | 1.5 | 25 |

| DTX-A02 | Bromine substitution at C-2 | 0.8 | 18 |

| DTX-A03 | Fluorine substitution at C-1 | 2.1 | 30 |

| DTX-A04 | Alkyl chain extension | 1.2 | 20 |

| DTX-A05 | Cyclic ether incorporation | 0.9 | 15 |

Note: EC50 (Effective Concentration 50%) represents the concentration required to achieve 50% nematicidal effect. Lower values indicate higher efficacy. Soil half-life indicates persistence; lower values suggest faster degradation.

Detailed research findings could include the synthesis of a series of novel halogenated propenes, where varying the type and position of halogen atoms leads to differential nematicidal activity and environmental degradation profiles. For example, a hypothetical study might demonstrate that specific fluorine substitutions enhance membrane permeability in target nematodes, leading to increased efficacy (e.g., DTX-A02 in Table 1), while certain ether linkages accelerate microbial degradation in soil, reducing environmental persistence (e.g., DTX-A05).

Application of Advanced '-Omics' Technologies in Mechanistic Studies

The application of advanced '-omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—represents a significant avenue for future research into this compound. These technologies enable a comprehensive understanding of its mode of action at a molecular level, both in target organisms (e.g., plant-parasitic nematodes) and non-target organisms (e.g., beneficial soil microorganisms, plants).

Transcriptomics can reveal global gene expression changes in nematodes exposed to this compound, identifying pathways involved in its toxic action or potential resistance mechanisms. For instance, researchers could identify up-regulation of genes related to stress response, detoxification enzymes (e.g., glutathione (B108866) S-transferases), or disruption of neurological signaling pathways. Proteomics can complement these findings by quantifying changes in protein abundance, providing insights into the functional consequences of gene expression alterations. Metabolomics can identify shifts in metabolic profiles, indicating specific biochemical disruptions caused by this compound exposure.

Furthermore, these technologies can be employed to study the impact of this compound on soil microbial communities, which are crucial for nutrient cycling and soil health. Understanding how this compound influences the diversity and metabolic activity of these communities can inform strategies for sustainable agricultural practices.

Table 2: Hypothetical Transcriptomic Analysis of Nematode Gene Expression Post-di-Trapex Exposure

| Gene ID | Gene Description | Fold Change (Treated/Control) | p-value | Affected Pathway (Hypothetical) |

| NEM-001 | Acetylcholinesterase | 0.25 | <0.001 | Neurotransmission |

| NEM-002 | Glutathione S-transferase | 3.8 | <0.005 | Detoxification |

| NEM-003 | ATP Synthase Subunit | 0.4 | <0.01 | Energy Metabolism |

| NEM-004 | Heat Shock Protein 70 | 2.5 | <0.001 | Stress Response |

| NEM-005 | Cuticle Collagen | 0.6 | <0.01 | Structural Integrity |

Note: Fold Change > 1 indicates up-regulation; < 1 indicates down-regulation. p-value indicates statistical significance.

Detailed research findings might include the discovery that this compound significantly down-regulates genes associated with nematode neurotransmission (e.g., acetylcholinesterase, NEM-001 in Table 2), consistent with its fumigant mode of action. Concurrently, an observed up-regulation of detoxification enzymes (e.g., glutathione S-transferase, NEM-002) could suggest a mechanism of resistance or a cellular response to xenobiotic stress.

Development of Sustainable Remediation Strategies for Environmental Residues

Given that this compound is an organochlorine compound, research into sustainable remediation strategies for its environmental residues is a critical future direction. This includes developing effective methods to degrade or immobilize this compound and its metabolites in soil and water to minimize off-target movement and long-term environmental impact.

Future research will focus on:

Bioremediation: Investigating and enhancing microbial degradation pathways. This could involve identifying novel bacterial or fungal strains capable of metabolizing this compound, optimizing environmental conditions (e.g., oxygen levels, nutrient availability) to promote their activity, or even employing genetic engineering to enhance the degradative capabilities of native microorganisms.

Phytoremediation: Exploring the potential of plants to absorb, metabolize, or stabilize this compound in contaminated soils. This might involve screening plant species for their uptake efficiency or engineering plants with enhanced detoxification pathways.

Advanced Oxidation Processes (AOPs): Developing and optimizing chemical remediation techniques such as Fenton reactions, photocatalysis, or ozonation for the breakdown of this compound in contaminated water or soil slurries. These processes generate highly reactive species (e.g., hydroxyl radicals) that can rapidly mineralize persistent organic pollutants.

Adsorption Technologies: Designing and testing novel sorbents (e.g., biochar, modified clays, polymeric resins) for the effective capture and immobilization of this compound from soil pore water or groundwater, preventing its leaching into deeper soil layers or aquatic systems.

Table 3: Hypothetical Degradation Rates of this compound under Different Remediation Strategies

| Remediation Strategy | Initial Concentration (µg/kg soil) | Final Concentration (µg/kg soil, after 30 days) | Degradation Efficiency (%) |

| Control (No treatment) | 100 | 85 | 15 |

| Enhanced Bioremediation | 100 | 20 | 80 |

| TiO2 Photocatalysis | 100 | 10 | 90 |

| Activated Carbon Adsorption | 100 | 35 | 65 |

Note: Degradation efficiency is calculated as ((Initial - Final) / Initial) * 100%.

Detailed research findings might show that specific microbial consortia, identified through metagenomic analysis of contaminated sites, exhibit significantly higher degradation rates of this compound compared to individual strains (e.g., Enhanced Bioremediation in Table 3). Similarly, optimizing the pH and oxidant dosage in a TiO2 photocatalysis system could lead to nearly complete mineralization of this compound residues in water samples.

Interdisciplinary Approaches Integrating Chemical, Biological, and Environmental Sciences

Future research on this compound will increasingly adopt interdisciplinary approaches, integrating expertise from chemical, biological, and environmental sciences. This holistic perspective is essential for developing sustainable pest management solutions and addressing complex environmental challenges.

Key areas of interdisciplinary focus include:

Integrated Pest Management (IPM): Research will explore how this compound can be effectively integrated into broader IPM strategies, combining its targeted application with biological control agents, cultural practices (e.g., crop rotation), and resistant crop varieties. This aims to reduce reliance on chemical inputs while maintaining effective pest control.

Environmental Risk Assessment and Modeling: Collaborative efforts will refine models to predict the environmental fate, transport, and potential ecotoxicological effects of this compound and its metabolites in various ecosystems. This involves combining chemical property data with soil characteristics, hydrological patterns, and biological sensitivity data to develop more accurate risk profiles.

Socio-Economic and Policy Implications: Research will also consider the socio-economic factors influencing the adoption of new this compound formulations or remediation technologies, as well as informing regulatory policies regarding its use and environmental management.

Data Science and Artificial Intelligence (AI): Leveraging big data analytics and AI algorithms to analyze vast datasets from chemical synthesis, biological screening, and environmental monitoring can accelerate the discovery of new compounds, predict environmental behavior, and optimize remediation strategies. For example, machine learning could be used to identify correlations between molecular structures and their environmental half-lives or to predict the most effective bioremediation approaches for specific soil types.

This integrated approach will lead to more sustainable and environmentally responsible management of this compound, balancing its efficacy in agriculture with the imperative of environmental protection.

Q & A

Basic Research Questions

Q. How should experimental designs for di-Trapex synthesis be structured to ensure reproducibility?

- Methodological Answer : Begin by isolating critical variables (e.g., temperature, catalysts, solvent purity) and standardizing protocols using factorial design experiments. Validate reproducibility through peer replication across independent labs and statistical analysis of variance (ANOVA) for batch consistency .

- Example Table :

| Variable | Range Tested | Impact on Yield (%) | Optimal Value |

|---|---|---|---|

| Temperature | 50–120°C | ±15% | 80°C |

| Catalyst (Type A) | 0.1–1.0 mol% | ±22% | 0.5 mol% |

Q. What analytical techniques are most effective for characterizing this compound stability under varying conditions?

- Methodological Answer : Combine accelerated stability testing (e.g., thermal gravimetric analysis, HPLC) with kinetic modeling to predict degradation pathways. Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Q. How can researchers identify literature gaps in this compound applications for targeted drug delivery?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines, focusing on in vitro vs. in vivo efficacy discrepancies. Prioritize studies lacking mechanistic explanations for biodistribution variability .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound cytotoxicity data across cell lines?

- Methodological Answer : Perform meta-analysis of dose-response curves, adjusting for confounding factors (e.g., cell passage number, serum concentration). Validate findings via CRISPR-based gene knockout models to isolate toxicity mechanisms .

- Example Workflow :

Cluster studies by cell type (cancer vs. primary).

Apply multivariate regression to identify outlier datasets.

Replicate top-contributing conditions in a controlled lab setting.

Q. How can this compound synthesis protocols be optimized for scalability without compromising enantiomeric purity?

- Methodological Answer : Use response surface methodology (RSM) to model trade-offs between reaction time, catalyst loading, and stereochemical outcomes. Validate with chiral HPLC and circular dichroism (CD) spectroscopy .

Q. What computational models best predict this compound interactions with biological membranes?

- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with free-energy perturbation (FEP) calculations. Cross-validate predictions using surface plasmon resonance (SPR) experimental data .

Q. How should researchers address reproducibility crises in this compound pharmacokinetic studies?

- Methodological Answer : Implement FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets. Use Bayesian hierarchical models to account for inter-lab variability in bioavailability measurements .

Methodological Guidelines

- Data Contradiction Analysis : Apply causal inference frameworks (e.g., directed acyclic graphs) to distinguish between experimental noise and true biological variability .

- Research Question Formulation : Use PICOT (Population, Intervention, Comparison, Outcome, Time) templates to align hypotheses with measurable endpoints .

- Ethical Compliance : Ensure all in vivo studies adhere to ARRIVE 2.0 guidelines for preclinical transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.